molecular formula C20H14O2 B5000157 3-(4-phenylphenyl)-3H-2-benzofuran-1-one

3-(4-phenylphenyl)-3H-2-benzofuran-1-one

Cat. No.: B5000157
M. Wt: 286.3 g/mol
InChI Key: IEKGYVMGFSDQJO-UHFFFAOYSA-N
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Description

3-(4-Phenylphenyl)-3H-2-benzofuran-1-one is a benzofuranone derivative characterized by a biphenyl (4-phenylphenyl) substituent at the 3-position of the benzofuranone core. Its IUPAC name reflects the fused bicyclic structure and substituent arrangement. The compound’s molecular formula is C₂₀H₁₄O₂, with a molecular weight of 286.33 g/mol.

The biphenyl group confers rigidity and extended π-conjugation, which may enhance thermal stability and suitability for materials science applications, such as organic semiconductors or liquid crystals.

Properties

IUPAC Name

3-(4-phenylphenyl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-20-18-9-5-4-8-17(18)19(22-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKGYVMGFSDQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-phenylphenyl)-3H-2-benzofuran-1-one can be achieved through several methods. One common approach involves the cyclization of 2-arylphenols with appropriate reagents. For instance, the reaction of 2-arylphenols with acyl chlorides in the presence of a base can yield the desired benzofuran derivative. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the benzofuran core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-phenylphenyl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

3-(4-phenylphenyl)-3H-2-benzofuran-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-phenylphenyl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Benzofuranone Derivatives

Compound Molecular Formula Substituent(s) Key Property/Application Reference
This compound C₂₀H₁₄O₂ 4-Biphenyl Materials science, rigidity
Phenolphthalein C₂₀H₁₄O₄ Two 4-hydroxyphenyl pH indicator, biochemical assays
3-(8-Fluoronaphthalen-2-yl)-... C₁₈H₁₁FO₂ 8-Fluoronaphthyl Bioavailability enhancement
5-Methyl-3-phenyl-1-benzofuran-2(3H)-one C₁₅H₁₂O₂ Phenyl, methyl Synthetic intermediate

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